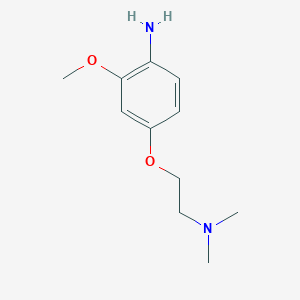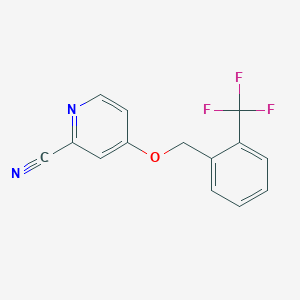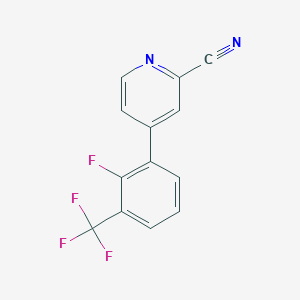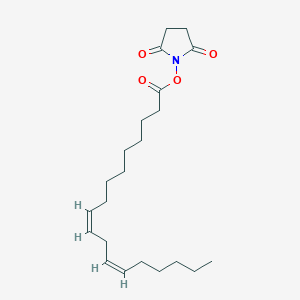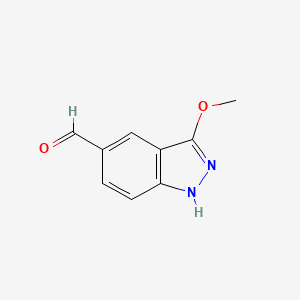
3-Methoxy-1H-indazole-5-carboxaldehyde
Übersicht
Beschreibung
3-Methoxy-1H-indazole-5-carboxaldehyde is a chemical compound with the empirical formula C9H8N2O2 . It is a derivative of the indazole family, which are known to be precursors for the synthesis of active molecules . Indazole derivatives have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of 1H-indazoles, including 3-Methoxy-1H-indazole-5-carboxaldehyde, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles has also been reported .Molecular Structure Analysis
The molecular structure of 3-Methoxy-1H-indazole-5-carboxaldehyde can be represented as C (C1=NNC2=C1C=C (C=C2)OC)=O . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles have been studied. A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Physical And Chemical Properties Analysis
The molecular weight of 3-Methoxy-1H-indazole-5-carboxaldehyde is 176.17 . More detailed physical and chemical properties were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Antiviral Applications
3-Methoxy-1H-indazole-5-carboxaldehyde: and its derivatives have shown promise in antiviral research. Indazole derivatives have been synthesized and tested for their inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . These compounds can be designed to target specific viral mechanisms, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Properties
The indazole nucleus, which is part of the 3-Methoxy-1H-indazole-5-carboxaldehyde structure, is known to possess anti-inflammatory properties. This makes it a valuable scaffold for the development of new anti-inflammatory agents, which could be used to treat conditions like arthritis or inflammatory bowel disease .
Anticancer Activity
Indazole derivatives, including those related to 3-Methoxy-1H-indazole-5-carboxaldehyde , have been found to exhibit cytotoxicity against selected human cancer cell lines . This suggests potential applications in cancer therapy, where these compounds could be used to inhibit the growth of cancer cells or induce apoptosis.
Antimicrobial Effects
The structural motif of indazole is also associated with antimicrobial activity. This includes the potential to fight bacterial infections, making 3-Methoxy-1H-indazole-5-carboxaldehyde a candidate for the synthesis of new antimicrobial agents that could address antibiotic resistance .
Antidiabetic Potential
Research has indicated that indazole derivatives may have applications in managing diabetes. By influencing various biological pathways, these compounds could be used to develop new treatments for diabetes, improving glucose regulation and insulin sensitivity .
Antimalarial Applications
The fight against malaria could benefit from the development of indazole-based compounds3-Methoxy-1H-indazole-5-carboxaldehyde derivatives could be designed to interfere with the life cycle of the malaria parasite, offering a new avenue for antimalarial drug development .
Anticholinesterase Activity
Indazole compounds have shown anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s. By inhibiting cholinesterase enzymes, these compounds can potentially improve cognitive functions and slow disease progression .
Role in Respiratory Diseases
Some indazole derivatives are being explored as selective inhibitors of phosphoinositide 3-kinase δ, which is involved in respiratory diseases3-Methoxy-1H-indazole-5-carboxaldehyde could serve as a starting point for the synthesis of such inhibitors, providing new treatments for conditions like asthma .
Zukünftige Richtungen
Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . Therefore, future research could focus on exploring the potential applications of 3-Methoxy-1H-indazole-5-carboxaldehyde in medicinal chemistry and pharmaceuticals.
Eigenschaften
IUPAC Name |
3-methoxy-1H-indazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-7-4-6(5-12)2-3-8(7)10-11-9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEREGLCUUNJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1H-indazole-5-carboxaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1396842.png)

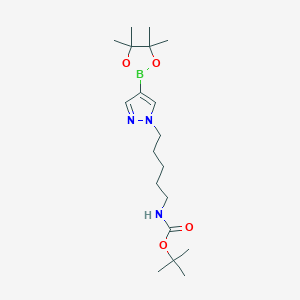
![3-[(4-Bromophenyl)sulfonylmethyl]benzoyl chloride](/img/structure/B1396848.png)
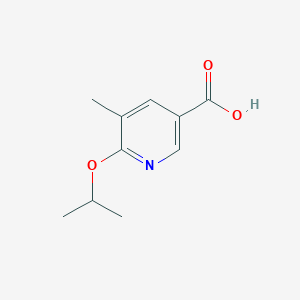
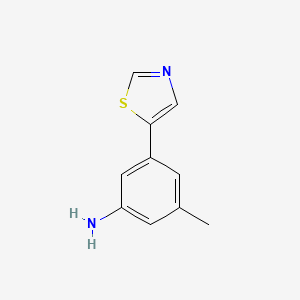
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1396853.png)
